![molecular formula C15H14O8 B1253705 Elephantorrhizol](/img/structure/B1253705.png)
Elephantorrhizol
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Overview
Description
Elephantorrhizol is a catechin.
Scientific Research Applications
1. Antimicrobial and Antidiarrhoeal Activities
Elephantorrhiza elephantina, a source of Elephantorrhizol, is traditionally used to treat infectious diseases, including diarrhea. Research has validated its aqueous extract for antimicrobial and antidiarrhoeal activities. It inhibits bacterial and Candida strains, and in animal models, it has shown effectiveness against gastrointestinal issues, comparable to standard drugs (Saheed & Ashafa, 2017).
2. Wide Range of Biological Activities
Elephantorrhiza elephantina is known for its traditional remedy applications across various diseases and disorders. It's been scientifically shown to have anthelmintic, antibacterial, antifungal, anti-inflammatory, antinociceptive, antiplasmodial, antioxidant, antibabesial, and antirickettsial activities. This variety of biological activities highlights its potential in traditional medicine and the need for further research to fully understand its applications and efficacy (Maroyi, 2017).
3. Synthesis and Chemical Structure
The chemical synthesis of this compound involves introducing a hydroxy group at C-6 of catechin, a natural flavan-3-ol. This synthesis process is significant in understanding the chemical structure and potential pharmacological activities of this compound (Boyer et al., 2005).
4. Antioxidant and Antidiabetic Effects
Elephantorrhiza elephantina has demonstrated antioxidant and antidiabetic effects. Its extracts and fractions have shown effectiveness in inhibiting enzymes linked to diabetes and showed considerable antioxidative activities. This supports its traditional use and suggests potential as a natural agent for managing metabolic diseases (Moloi et al., 2021).
5. Potential Toxicity Assessment
Although used traditionally for various ailments, studies on Elephantorrhiza elephantina have also indicated potential toxicity at certain dose levels. This emphasizes the need for caution and more comprehensive safety assessments in its medicinal use (Maphosa et al., 2010).
6. Dermatological Relevance
Investigations into Elephantorrhiza elephantina for its antimicrobial properties against dermatologically relevant pathogens have validated some of its traditional uses, such as in treating acne vulgaris and ringworm. This highlights its potential in dermatological applications (Mabona et al., 2013).
7. Leaves as Alternative Medicinal Source
With over-utilization of its roots, Elephantorrhiza elephantina leaves have been proposed as an alternative. Research into its leaves for antidiabetic, antioxidant, and anti-inflammatory activities has been promising, suggesting the leaves as a sustainable alternative for medicinal use (Olaokun et al., 2020).
8. Veterinary Medicine Applications
Used as ethnoveterinary medicine, Elephantorrhiza elephantina has shown efficacy against gastrointestinal parasites in goats, highlighting its potential as an alternative to synthetic anthelmintics in veterinary medicine (Mazhangara et al., 2020).
properties
Molecular Formula |
C15H14O8 |
---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,6,7,8-pentol |
InChI |
InChI=1S/C15H14O8/c16-7-2-1-5(3-8(7)17)14-9(18)4-6-10(19)11(20)12(21)13(22)15(6)23-14/h1-3,9,14,16-22H,4H2/t9-,14+/m0/s1 |
InChI Key |
PONGJRZSHJPTOF-LKFCYVNXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(OC2=C(C(=C(C(=C21)O)O)O)O)C3=CC(=C(C=C3)O)O)O |
synonyms |
elephantorrhizol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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